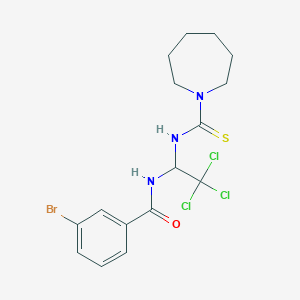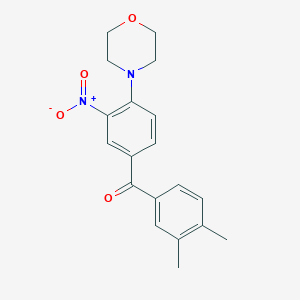
N-(1-((1-AZEPANYLCARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-3-BROMOBENZAMIDE
Übersicht
Beschreibung
N-(1-((1-Azepanylcarbothioyl)amino)-2,2,2-trichloroethyl)-3-bromobenzamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an azepane ring, a carbothioyl group, a trichloroethyl moiety, and a bromobenzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((1-Azepanylcarbothioyl)amino)-2,2,2-trichloroethyl)-3-bromobenzamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carbothioyl Group: The carbothioyl group is introduced via thiolation reactions, often using thiolating agents such as thiourea.
Attachment of the Trichloroethyl Moiety: The trichloroethyl group is incorporated through nucleophilic substitution reactions, utilizing trichloroethanol or similar compounds.
Formation of the Bromobenzamide Structure: The bromobenzamide moiety is synthesized by reacting 3-bromobenzoic acid with appropriate amines or amides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-((1-Azepanylcarbothioyl)amino)-2,2,2-trichloroethyl)-3-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles such as halides, amines, or organometallic reagents under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: As a probe or ligand in biochemical studies, aiding in the investigation of biological pathways and molecular interactions.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents targeting specific diseases.
Industry: Applications in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(1-((1-Azepanylcarbothioyl)amino)-2,2,2-trichloroethyl)-3-bromobenzamide depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-((1-Piperidinylcarbothioyl)amino)-2,2,2-trichloroethyl)-3-bromobenzamide: Similar structure with a piperidine ring instead of an azepane ring.
N-(1-((1-Morpholinylcarbothioyl)amino)-2,2,2-trichloroethyl)-3-bromobenzamide: Similar structure with a morpholine ring instead of an azepane ring.
N-(1-((1-Pyrrolidinylcarbothioyl)amino)-2,2,2-trichloroethyl)-3-bromobenzamide: Similar structure with a pyrrolidine ring instead of an azepane ring.
Uniqueness
N-(1-((1-Azepanylcarbothioyl)amino)-2,2,2-trichloroethyl)-3-bromobenzamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This uniqueness may influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Eigenschaften
IUPAC Name |
N-[1-(azepane-1-carbothioylamino)-2,2,2-trichloroethyl]-3-bromobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrCl3N3OS/c17-12-7-5-6-11(10-12)13(24)21-14(16(18,19)20)22-15(25)23-8-3-1-2-4-9-23/h5-7,10,14H,1-4,8-9H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWLWGUZGMYGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrCl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380177-12-8 | |
| Record name | N-(1-((1-AZEPANYLCARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-3-BROMOBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B3931455.png)
![3-(2-METHYLPROPOXY)-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3931457.png)

![4-[(1E)-2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE](/img/structure/B3931478.png)
![Methyl 4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B3931483.png)
![N-(2-fluorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3931487.png)
![ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE](/img/structure/B3931492.png)
![2-methyl-N-[6-methyl-3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B3931500.png)

![Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3931522.png)
![4-fluoro-N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B3931525.png)
![N-[3-(2-cyclohexyl-1,3-dioxoisoindol-5-yl)oxyphenyl]acetamide](/img/structure/B3931534.png)

![5-(phenylethynyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide](/img/structure/B3931556.png)
